3,4-Dihydro-2H-1-benzopyran-5-carbaldehyde 3,4-Dihydro-2H-1-benzopyran-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 209256-63-3
VCID: VC8088678
InChI: InChI=1S/C10H10O2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1,3,5,7H,2,4,6H2
SMILES: C1CC2=C(C=CC=C2OC1)C=O
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

3,4-Dihydro-2H-1-benzopyran-5-carbaldehyde

CAS No.: 209256-63-3

Cat. No.: VC8088678

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dihydro-2H-1-benzopyran-5-carbaldehyde - 209256-63-3

Specification

CAS No. 209256-63-3
Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name 3,4-dihydro-2H-chromene-5-carbaldehyde
Standard InChI InChI=1S/C10H10O2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1,3,5,7H,2,4,6H2
Standard InChI Key DOJBNJQLPOGDPI-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC=C2OC1)C=O
Canonical SMILES C1CC2=C(C=CC=C2OC1)C=O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The core structure of 3,4-dihydro-2H-1-benzopyran-5-carbaldehyde consists of a benzene ring fused to a dihydropyran moiety (Figure 1). Key features include:

  • Fused ring system: Benzene (positions 5–10) fused to a 3,4-dihydro-2H-pyran (positions 1–4).

  • Substituent: A formyl group (-CHO) at position 5 on the benzene ring.

  • Saturation: Partial hydrogenation at pyran positions 3 and 4, resulting in a single double bond (typically between C2 and C3).

Molecular Formula: C10H8O2\text{C}_{10}\text{H}_{8}\text{O}_{2}
Molecular Weight: 160.17 g/mol
IUPAC Name: 3,4-Dihydro-2H-1-benzopyran-5-carbaldehyde

Table 1: Comparative Structural Data for Benzopyran Derivatives

CompoundSubstituent PositionFunctional GroupMolecular FormulaReference
3,4-Dihydro-2H-1-benzopyran-2-carboxylic acid2 (pyran)-COOHC10H8O3\text{C}_{10}\text{H}_{8}\text{O}_{3}
3,4-Dihydro-3-amino-2H-1-benzopyran3 (pyran)-NH₂C9H9NO\text{C}_{9}\text{H}_{9}\text{NO}
3,4-Dihydro-2H-pyran-5-carbaldehydeN/A (pyran only)-CHOC6H8O2\text{C}_{6}\text{H}_{8}\text{O}_{2}

Synthetic Approaches

Route Inspired by Patent CN108148032B

The patent outlines a two-step synthesis for 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid , which can be adapted for the 5-carbaldehyde derivative:

  • Alkali-mediated coupling:

    • React 5-formylphenol (HO-C6H3(CHO)\text{HO-C}_6\text{H}_3(\text{CHO})) with γ-butyrolactone derivatives (e.g., 4-bromo-γ-butyrolactone).

    • Base: Potassium carbonate or sodium hydride.

    • Conditions: 10–100°C, 1–24 hours.

  • Acid-catalyzed cyclization:

    • Treat the intermediate with ZnCl₂ or AlCl₃ to induce ring closure.

    • Yield: ~70–85% (estimated based on analogous reactions) .

Table 2: Optimized Reaction Conditions

StepReagentTemperature (°C)Time (h)Catalyst
15-Formylphenol6012K₂CO₃
2Intermediate806ZnCl₂ (10 mol%)

Pharmacological and Synthetic Applications

Natural Product Analogues

PlantaeDB lists a naturally occurring benzopyran-8-carbaldehyde derivative with antioxidant properties , suggesting that the 5-carbaldehyde isomer may similarly participate in bioactive pathways.

Future Research Directions

  • Catalytic asymmetric synthesis: Enantioselective production for chiral drug intermediates.

  • Structure-activity relationships: Screening 5-carbaldehyde derivatives for receptor binding (e.g., 5-HT₁A, β-adrenergic).

  • Green chemistry: Solvent-free or microwave-assisted synthesis to improve efficiency.

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